5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the molecule makes it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the bromination and chlorination of pyrazolo[4,3-b]pyridine derivatives. One common method includes the treatment of 3-chloro-1H-pyrazolo[4,3-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of substituent introduced. For example, substitution with an amine group can lead to the formation of amino derivatives, which may have enhanced biological activity .
Scientific Research Applications
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
- 3-Chloro-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the simultaneous presence of both bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H2Br2ClN3 |
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Molecular Weight |
311.36 g/mol |
IUPAC Name |
5,7-dibromo-3-chloro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br2ClN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
InChI Key |
ZCDOUKMMOPJRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Br)Cl)Br |
Origin of Product |
United States |
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